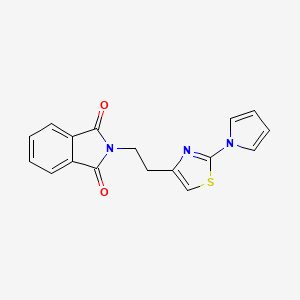

2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione

Description

2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione is a synthetic small molecule featuring a phthalimide core linked to a thiazole ring substituted with a pyrrole group. The phthalimide moiety is a well-established pharmacophore known for its bioactivity in modulating enzymes and receptors, particularly in anti-inflammatory and anticancer contexts .

Properties

IUPAC Name |

2-[2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c21-15-13-5-1-2-6-14(13)16(22)20(15)10-7-12-11-23-17(18-12)19-8-3-4-9-19/h1-6,8-9,11H,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYGHNXFHAZTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

Attachment of the Pyrrole Moiety: The thiazole intermediate is then reacted with a pyrrole derivative, often through a nucleophilic substitution reaction.

Formation of the Isoindoline-1,3-dione Moiety: The final step involves the cyclization of the intermediate with phthalic anhydride or a similar reagent to form the isoindoline-1,3-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the thiazole and pyrrole rings is particularly significant due to their known biological activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory, anticancer, and antiviral agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism by which 2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with structurally and functionally related molecules:

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

Substituent Effects on Bioactivity :

- The pyrrole group in the target compound may offer improved solubility compared to halogenated analogs (e.g., 4-fluorophenyl in ) but could reduce binding affinity due to decreased electronegativity .

- Thiazole vs. Imidazole : Thiazole-containing derivatives (e.g., ) are prioritized for protease inhibition, while imidazole derivatives () might target metal-dependent enzymes or receptors .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for ’s derivatives, involving thiazole ring formation via Hantzsch-type reactions, followed by coupling to the phthalimide core . In contrast, ’s SERT ligands employ biotinylation and PEGylation steps to enhance pharmacokinetics .

Therapeutic Potential: HNE Inhibition: Fluorophenyl and trifluoromethyl analogs () show potent HNE inhibition (IC50 ~12–16 μM), suggesting the target compound could be optimized for inflammatory diseases . CNS Targets: ’s indole-pyridine-phthalimide hybrid demonstrates the versatility of this scaffold in central nervous system applications, a direction unexplored for the pyrrole-thiazole analog .

Biological Activity

The compound 2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione is a complex molecule that integrates various pharmacologically active moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be broken down into its key components:

- Pyrrole : Known for its role in various biological systems and potential therapeutic effects.

- Thiazole : Often associated with antimicrobial and anticancer properties.

- Isoindoline : Recognized for its diverse biological activities, including antitumor effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : The isoindoline framework is known for its anticancer properties. Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Thiazole derivatives often demonstrate potent antimicrobial effects, making the thiazole component a critical factor in the compound's overall activity.

Antitumor Activity

A study reported that thiazole-containing compounds exhibit promising anticancer potential. For instance, compounds with similar structures were tested against human glioblastoma (U251) and melanoma (WM793) cell lines. The results indicated that certain derivatives displayed IC50 values lower than established chemotherapy agents like doxorubicin, suggesting enhanced efficacy in targeting cancer cells .

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antibacterial properties. A recent review highlighted that certain thiazole-based compounds exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics like ampicillin and streptomycin. The selectivity towards bacterial topoisomerases without affecting human counterparts underscores their therapeutic potential .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Cell Proliferation : The isoindoline structure is believed to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Some studies suggest that compounds with similar structures can trigger apoptotic pathways in tumor cells.

- Antimicrobial Mechanisms : The thiazole moiety likely disrupts bacterial cell wall synthesis or function, leading to cell death.

Case Studies

Several case studies have documented the efficacy of thiazole and isoindoline derivatives:

- A study involving a series of thiazole-integrated pyrrolidinones demonstrated significant anticonvulsant properties alongside cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced biological activity .

- Another investigation focused on a library of isoindoline derivatives, where certain compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.